molecular formula C9H12O4 B152058 3,4,5-Trimethoxyphenol CAS No. 642-71-7

3,4,5-Trimethoxyphenol

Cat. No.: B152058
CAS No.: 642-71-7
M. Wt: 184.19 g/mol
InChI Key: VTCDZPUMZAZMSB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4,5-Trimethoxyphenol, also known as Antiarol, is a natural compound isolated from Cochlospermum vitifolium The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound exhibits potential antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.

Pharmacokinetics

Its solubility in dmso and water suggests that it may be well-absorbed and distributed in the body

Result of Action

As an antioxidant, Antiarol can potentially neutralize harmful free radicals, thereby preventing cellular damage. This could have various molecular and cellular effects, such as reducing inflammation, slowing down aging processes, and protecting against certain diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Antiarol can be synthesized through the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethyl sulfoxide (DMSO). The reaction yields 3,4,5-trimethoxyphenol as the final product .

Industrial Production Methods

Industrial production of Antiarol involves the extraction of the compound from natural sources, such as Cochlospermum vitifolium. The plant material is subjected to solvent extraction, followed by purification processes like column chromatography to isolate and purify Antiarol .

Chemical Reactions Analysis

Types of Reactions

Antiarol undergoes various chemical reactions, including:

    Oxidation: Antiarol can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of Antiarol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoquinone.

    Reduction: Formation of 3,4,5-trimethoxycyclohexanol.

    Substitution: Formation of halogenated derivatives like 3,4,5-trimethoxyphenyl bromide.

Scientific Research Applications

Antiarol has several scientific research applications, including:

Comparison with Similar Compounds

Antiarol is similar to other phenolic compounds such as:

    Pyrogallol (1,2,3-trihydroxybenzene): A precursor in the synthesis of Antiarol.

    Gallic acid (3,4,5-trihydroxybenzoic acid): Another phenolic compound with antioxidant properties.

    Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): A phenolic acid with similar antioxidant activity.

Antiarol is unique due to its specific substitution pattern of three methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties compared to other phenolic compounds .

Properties

IUPAC Name

3,4,5-trimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCDZPUMZAZMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214405
Record name 3,4,5-Trimethoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-71-7
Record name 3,4,5-Trimethoxyphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxyphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxyphenol
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Record name 3,4,5-TRIMETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of antiarol in nature?

A1: Antiarol has been isolated from various plant species, including Anthocephalus chinensis [], Samama (Anthocephalus macrophyllus) [], Protium hebetatum [, ], Cochlospermum vitifolium [], Callicarpa arborea [], and Nauclea diderrichii []. It often occurs alongside other phenolic compounds, flavonoids, and terpenoids.

Q2: Has antiarol shown any promising biological activities?

A2: While research on antiarol is ongoing, some studies suggest potential antidiabetic activity. For example, an ethyl acetate fraction of Samama bark, rich in phenolic compounds including antiarol, exhibited α-glucosidase inhibitory activity []. Further research is needed to confirm these findings and explore other potential bioactivities.

Q3: What is the chemical structure of antiarol?

A3: Antiarol is a trimethoxy derivative of phenol. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH3) attached to positions 3, 4, and 5, and a hydroxyl group (-OH) at position 1.

Q4: What is the molecular formula and weight of antiarol?

A4: The molecular formula of antiarol is C9H12O4. Its molecular weight is 184.19 g/mol.

Q5: How was the structure of antiarol first elucidated and confirmed?

A5: The structure of antiarol was initially investigated in the early 20th century. Researchers explored its synthesis [, ] and reactions with nitric acid [], ultimately establishing its constitution [].

Q6: Are there any known synthetic routes to produce antiarol?

A6: Yes, antiarol can be synthesized from trimethylgallic acid and trimethylpyrogallolcarboxylic acid []. Additionally, researchers have developed synthetic routes involving the conversion of 2,4,6-trihydroxybenzoic acid through methylation, formylation, and reduction steps [].

Q7: Has antiarol been detected in biological samples, and if so, how?

A7: A recent study using gas chromatography-mass spectrometry (GC-MS) identified antiarol in the plasma of broiler chickens []. This suggests that antiarol, potentially originating from dietary sources, can be absorbed and circulate within living organisms.

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